3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one

HDL cholesterol modulation atherosclerosis thiohydantoin SAR

3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CAS 1008997-17-8) is a small-molecule 2-thioxoimidazolidin-4-one derivative with molecular formula C₁₃H₁₆N₂OS and molecular weight 248.34 g/mol. It belongs to the thiohydantoin class of heterocyclic compounds, which serves as a versatile scaffold in medicinal chemistry for proteasome inhibition, kinase modulation, and cannabinoid receptor ligand discovery programs.

Molecular Formula C13H16N2OS
Molecular Weight 248.34
CAS No. 1008997-17-8
Cat. No. B2374247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
CAS1008997-17-8
Molecular FormulaC13H16N2OS
Molecular Weight248.34
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(NC2=S)C(C)C
InChIInChI=1S/C13H16N2OS/c1-8(2)11-12(16)15(13(17)14-11)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3,(H,14,17)
InChIKeyURLRESQYWGFJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CAS 1008997-17-8): Structural Identity and Procurement Baseline


3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CAS 1008997-17-8) is a small-molecule 2-thioxoimidazolidin-4-one derivative with molecular formula C₁₃H₁₆N₂OS and molecular weight 248.34 g/mol . It belongs to the thiohydantoin class of heterocyclic compounds, which serves as a versatile scaffold in medicinal chemistry for proteasome inhibition, kinase modulation, and cannabinoid receptor ligand discovery programs [1]. The compound is commercially available from multiple vendors including Santa Cruz Biotechnology (cat. sc-352685) and ChemScene (cat. CS-0221054), typically at ≥95% purity, and is supplied exclusively for research and further manufacturing use .

Why 2-Thioxoimidazolidin-4-one Analogs Cannot Substitute for 3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one in Focused Screening Campaigns


The 2-thioxoimidazolidin-4-one scaffold is acutely sensitive to the identity and position of N3-aryl and C5-alkyl substituents with respect to biological target engagement. In published proteasome inhibitor studies, substitution at the N3 position with different aryl groups produces Ki values spanning from low micromolar to inactive, while C5 modifications dictate selectivity between constitutive proteasome (β5c) and immunoproteasome (β5i/β1i) subunits [1]. Similarly, in FAAH inhibitor campaigns, 3-alkyl versus 3-aryl substitution on the same 2-thioxoimidazolidin-4-one core yields pI₅₀ values differing by over one log unit [2]. The specific combination of a 4-methylphenyl group at N3 and an isopropyl group at C5 in the target compound generates a unique steric and electronic environment at the thioxo-bearing pharmacophore that cannot be recapitulated by close analogs such as 3-(5-chloro-2-methylphenyl)-1-isopropyl-2-thioxoimidazolidin-4-one (HDL cholesterol elevation patent exemplar) or 3-alkyl-5,5-diphenyl-2-thioxoimidazolidin-4-ones (CB1/FAAH ligands) [2][3].

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one versus Closest Analogs


Structural Differentiation from HDL Cholesterol-Elevating Patent Exemplar: N3-Aryl Regioisomerism

U.S. Patent 5,554,607 discloses 3-(5-chloro-2-methylphenyl)-1-isopropyl-2-thioxo-imidazolidin-4-one as an HDL cholesterol-elevating agent [1]. The target compound differs in two critical structural features: (i) the isopropyl group resides at C5 rather than N1, altering the spatial orientation of the alkyl substituent relative to the thioxo pharmacophore, and (ii) the N3 aryl group is 4-methylphenyl rather than 5-chloro-2-methylphenyl, removing the electron-withdrawing chloro substituent and changing the aryl substitution pattern from ortho/para to para-only. These differences are expected to produce distinct target engagement profiles, as demonstrated by the class-level observation that N3-aryl modifications in 2-thioxoimidazolidin-4-ones shift proteasome subunit selectivity [2].

HDL cholesterol modulation atherosclerosis thiohydantoin SAR

Physicochemical Differentiation: Calculated Molecular Descriptors vs. FAAH Inhibitor Lead Compounds

Published FAAH inhibitor optimization studies on 2-thioxoimidazolidin-4-ones establish that the lead compound 5,5-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (46) exhibits a pI₅₀ of 5.94 (IC₅₀ ≈ 1.15 µM) but possesses high lipophilicity due to the tetradecyl chain [1]. The target compound, with an isopropyl group at C5 and a 4-methylphenyl at N3, has a lower calculated molecular weight (248.34 vs. ~492 g/mol for compound 46) and fewer rotatable bonds (2 vs. ≥14), predicting improved aqueous solubility and more favorable drug-like properties per Lipinski guidelines.

drug-likeness physicochemical properties FAAH inhibition lead optimization

Commercial Sourcing Differentiation: Purity and Storage Specifications vs. In-Class Analogs

The target compound is stocked by Santa Cruz Biotechnology (sc-352685) at 1 g ($325) and 5 g ($970) scales, and by ChemScene (CS-0221054) at ≥95% purity with specified storage at 2–8°C sealed in dry conditions . In contrast, many structurally related 2-thioxoimidazolidin-4-one screening compounds are available only through custom synthesis with extended lead times (e.g., 10-day备货期 for ChemSrc catalog items) .

compound procurement purity specification storage stability research-grade chemicals

Class-Level Target Engagement Inference: 2-Thioxoimidazolidin-4-one Scaffold as Noncovalent Proteasome Inhibitor Pharmacophore

Maccari et al. (2018) demonstrated that 2-thioxoimidazolidin-4-one derivatives act as noncovalent inhibitors of both constitutive proteasome (β5c subunit) and immunoproteasome (β5i and β1i subunits) with Ki values in the low micromolar range [1]. Importantly, this study established that N3-substitution directly modulates subunit selectivity, while the C5 substituent influences binding mode within the catalytic site as confirmed by docking studies [1]. The target compound's specific N3-(4-methylphenyl) and C5-isopropyl combination has not been individually tested, but the class-level SAR indicates that this substitution pattern is distinct from all characterized analogs.

proteasome inhibition immunoproteasome noncovalent inhibitors hematological malignancies

Recommended Research and Industrial Application Scenarios for 3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one (CAS 1008997-17-8)


Scaffold-Hopping and SAR Expansion in Noncovalent Proteasome Inhibitor Programs

Investigators developing noncovalent proteasome or immunoproteasome inhibitors can deploy this compound as a novel starting point for SAR expansion. The Maccari et al. (2018) study confirms that 2-thioxoimidazolidin-4-ones with varied N3 and C5 substitution engage proteasome catalytic subunits with low micromolar Ki values, and the uncharacterized N3-(4-methylphenyl)/C5-isopropyl combination of the target compound offers unexplored chemical space within this validated pharmacophore class [1].

Focused Screening Library Assembly for Cannabinoid Receptor and FAAH Target Families

Given that 3-substituted 5,5-diphenyl-2-thioxoimidazolidin-4-ones have established activity as CB1 cannabinoid receptor ligands and FAAH inhibitors (Muccioli et al., 2006), the target compound can serve as a structurally differentiated comparator for probing how mono-substitution at C5 (isopropyl vs. diphenyl) and N3-aryl (4-methylphenyl vs. alkyl) affects target selectivity between CB1, CB2, and FAAH [2].

HDL Cholesterol Modulation Research Requiring Regioisomerically Defined 2-Thioxoimidazolidin-4-ones

U.S. Patent 5,554,607 discloses 2-thioxoimidazolidin-4-one derivatives as HDL cholesterol-elevating agents. The target compound, as a regioisomer (C5-isopropyl vs. N1-isopropyl in the patent exemplar) with distinct N3-aryl electronics, enables head-to-head comparison studies to determine the structural determinants of HDL cholesterol modulation activity within this chemical series [3].

Fragment-Based or Lead-Like Screening Collections for General Kinase and Enzyme Inhibitor Discovery

With a molecular weight of 248.34, only 2 rotatable bonds, and a balanced H-bond donor/acceptor profile, the target compound falls within fragment-like chemical space. Its 2-thioxoimidazolidin-4-one core is present in inhibitors of VEGFR-2, c-Met, and PIM-1 kinases [4], making it suitable for inclusion in general-purpose kinase inhibitor screening decks where the specific N3-(4-methylphenyl)/C5-isopropyl substitution pattern provides chemical diversity.

Quote Request

Request a Quote for 3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.